6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N,N-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGQVQRVNAPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266253 | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-89-8 | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide typically involves the bromination of N,N-dimethylpyrazine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrazine ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pyrazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-N,N-dimethylpyrazine-2-carboxamide has garnered attention for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Favipiravir, which is used to treat influenza and other viral infections. The compound's structure allows for modifications that enhance its bioactivity and selectivity against specific viral targets.
Case Study :
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. The study demonstrated that certain derivatives exhibited significant antiviral activity, highlighting the compound's potential in drug development .
Biological Research
The compound is being investigated for its biological activities, including antimicrobial and antifungal properties. Its structural features may contribute to interactions with biological targets, making it a candidate for further exploration in pharmacology.
Research Findings :
- A study indicated that derivatives of pyrazinecarboxamides can exhibit selective inhibition of microbial growth, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
- Another investigation focused on the compound's interaction with cellular pathways, revealing its potential to modulate immune responses in vitro .
Material Science
Beyond its pharmaceutical applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced functionalities.
Industrial Application :
The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research has shown that adding pyrazine derivatives can enhance the performance of coatings used in protective applications .
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The biological and physicochemical properties of pyrazinecarboxamides are highly dependent on substituents. Below is a comparative analysis of 6-bromo-N,N-dimethylpyrazine-2-carboxamide and its structural analogs:
Key Observations :
- Carboxamide Variations : Dimethyl substitution on the carboxamide reduces hydrogen-bonding capacity, which may affect target binding but enhances metabolic stability .
Key Observations :
- DCC/DMAP Coupling : Efficient for forming carboxamide bonds but requires stringent anhydrous conditions .
- Suzuki Coupling : Enables diversification of the pyrazine core with aryl/heteroaryl groups, critical for optimizing bioactivity .
Physicochemical Properties
| Property | This compound | 6-Chloro-N,N-dimethylpyrazine-2-carboxamide | 5-tert-Butyl-6-chloro Analog |
|---|---|---|---|
| LogP (calculated) | ~2.1 | ~1.8 | ~3.5 |
| Solubility (aqueous) | Low | Moderate | Very low |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | High thermal stability |
Key Observations :
Biological Activity
6-Bromo-N,N-dimethylpyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a pyrazine ring substituted at the 6-position with a bromine atom and a dimethylcarboxamide group at the 2-position. The presence of these substituents may influence its reactivity and biological interactions compared to related compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A notable investigation reported that similar pyrazine derivatives demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxic Activity of Related Pyrazine Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| N,N-Dimethyl-5-chloropyrazine-2-carboxamide | NCI-H460 | 12.50 |
| N-(5-Chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | 1.56 |
Anti-inflammatory Effects
Additionally, compounds with similar structures have been evaluated for their anti-inflammatory properties. In vivo studies have shown that certain pyrazine derivatives can significantly reduce inflammation in models of arthritis and other inflammatory conditions. This effect is attributed to the modulation of inflammatory cytokines and inhibition of key pathways involved in inflammation .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research focused on a series of pyrazine derivatives, including those structurally related to this compound. The researchers found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values as low as 3.79 µM against MCF7 cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized a library of pyrazine derivatives and screened them against Mycobacterium tuberculosis. The results indicated that several compounds demonstrated potent activity with MIC values ranging from 1.56 to 6.25 µg/mL, suggesting that modifications at the 2-position significantly enhance biological activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Interaction : The bromine substituent could facilitate better membrane penetration, enhancing the compound's bioavailability and efficacy.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
